methyl (2E)-3-(6-bromo-2-chloropyridin-3-yl)prop-2-enoate
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Overview
Description
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate is a chemical compound with the molecular formula C9H7BrClNO2 and a molecular weight of 276.51 g/mol . This compound is characterized by the presence of a bromine and chlorine atom attached to a pyridine ring, along with an acrylate ester group. It is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate typically involves the reaction of 6-bromo-2-chloropyridine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Addition: Nucleophiles like amines or thiols can be used in addition reactions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while addition reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Scientific Research Applications
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the bromine and chlorine atoms, as well as the acrylate group, suggests that it may interact with enzymes or receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate
- (E)-Methyl 3-(2-chloro-3-(dimethoxymethyl)pyridin-4-yl)acrylate
- (E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate
Uniqueness
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
methyl 3-(6-bromo-2-chloropyridin-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO2/c1-14-8(13)5-3-6-2-4-7(10)12-9(6)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABAMKVCMCFJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(N=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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